molecular formula C13H14ClN3OS B2553195 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide CAS No. 338749-95-4

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide

Cat. No. B2553195
M. Wt: 295.79
InChI Key: IKWOUQXEMDDASM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide involves a series of chemical reactions starting with the formation of thiazolidin-4-one derivatives. In one study, the precursor to similar compounds was synthesized through a one-pot reaction involving an amino component, p-dimethylaminobenzaldehyde, and mercapto succinic acid . This process likely shares similarities with the synthesis of the compound , where nucleophilic substitution reactions play a crucial role. The nucleophilic substitution was used to introduce acetamide or benzamide groups to the thiazolidin-4-one derivatives, forming the final compounds .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The structure is further modified by the substitution of a dimethylamino group and a chlorophenyl group at specific positions on the thiazole ring. The exact structure would be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as indicated in the synthesis of related compounds .

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For instance, the acetamide moiety could be involved in hydrolysis reactions under certain conditions, while the thiazole ring might participate in electrophilic substitution reactions due to the presence of an electron-rich nitrogen atom. The chlorophenyl group could also be a site for further substitution reactions, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide would include its melting point, solubility in various solvents, and stability under different temperatures and pH conditions. These properties are essential for understanding the compound's behavior in biological systems and would be determined experimentally. The related compounds synthesized in the studies showed activity against acetylcholinesterase, suggesting that the compound may also exhibit similar biological activities .

Relevant Case Studies

While the provided data does not include specific case studies for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide, the pharmacological investigation of related thiazolidin-4-one derivatives revealed anticonvulsant activities . This suggests potential therapeutic applications for the compound , which could be explored in future research. Additionally, the biological screening of similar compounds against enzymes like acetylcholinesterase indicates that they may have potential as therapeutic agents for diseases where these enzymes are implicated .

Scientific Research Applications

Synthesis and Structural Analysis

Research in this area primarily focuses on the synthesis of derivatives and structural analysis of compounds with similar chemical frameworks. One study details the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, utilizing carbodiimide condensation, showcasing a method that could be applicable to the synthesis of compounds including N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide (P. Yu et al., 2014). Another study provides an X-ray crystallographic analysis of a structurally similar acetamide, highlighting the molecular geometry and intermolecular interactions that could be relevant for understanding the physical properties of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide (K. Saravanan et al., 2016).

Biological Activities and Applications

A significant portion of research investigates the potential biological activities of compounds related to N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide. For example, a study on the synthesis of 1,3,4-oxadiazole derivatives exhibits promising α-glucosidase inhibitory potential, suggesting applications in managing diabetes and related metabolic disorders (M. Iftikhar et al., 2019). Another study explores the anticonvulsant activities of thiazolidin-4-ones, indicating potential therapeutic applications for compounds within this chemical class (M. Senthilraja & V. Alagarsamy, 2012).

Molecular Modeling and Photovoltaic Efficiency

Research also extends into molecular modeling and the study of compounds for photovoltaic applications. A study on benzothiazolinone acetamide analogs examines their light harvesting efficiency and non-linear optical (NLO) activity, suggesting potential use in dye-sensitized solar cells (Y. Mary et al., 2020).

Future Directions

The future directions for this compound could involve further studies on its antimicrobial and antiproliferative properties. The molecular docking study demonstrated that this compound has the potential to be used as a lead compound for rational drug designing .

properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-17(2)7-12(18)16-13-15-11(8-19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWOUQXEMDDASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide

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